Tetraethyl(1,3)-(propylene-2-one)bisphosphonate

Divinyl Ketone Synthesis Horner–Wadsworth–Emmons Olefination Curcumin Analog Synthesis

Tetraethyl(1,3)-(propylene-2-one)bisphosphonate (CAS 1475-91-8) is a symmetrical bisphosphonate reagent containing a central ketone flanked by two diethoxyphosphoryl groups. It belongs to the class of 1,3-bisphosphonate esters and is primarily employed in Horner–Wadsworth–Emmons (HWE) olefination.

Molecular Formula C11H24O7P2
Molecular Weight 330.25 g/mol
CAS No. 1475-91-8
Cat. No. B074765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethyl(1,3)-(propylene-2-one)bisphosphonate
CAS1475-91-8
Molecular FormulaC11H24O7P2
Molecular Weight330.25 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC(=O)CP(=O)(OCC)OCC)OCC
InChIInChI=1S/C11H24O7P2/c1-5-15-19(13,16-6-2)9-11(12)10-20(14,17-7-3)18-8-4/h5-10H2,1-4H3
InChIKeyBRZHGBNQWVVBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethyl(1,3)-(propylene-2-one)bisphosphonate (CAS 1475-91-8): A Strategic Bisphosphonate Reagent for Iterative Horner–Wadsworth–Emmons Chemistry


Tetraethyl(1,3)-(propylene-2-one)bisphosphonate (CAS 1475-91-8) is a symmetrical bisphosphonate reagent containing a central ketone flanked by two diethoxyphosphoryl groups . It belongs to the class of 1,3-bisphosphonate esters and is primarily employed in Horner–Wadsworth–Emmons (HWE) olefination. Its distinguishing structural feature is the ability to undergo two sequential, yet independently controllable, HWE reactions at the same electrophilic carbonyl carbon, enabling the convergent assembly of symmetrical or unsymmetrical divinyl ketones and 1,4-dien-3-one frameworks from two distinct aldehyde partners in a unified synthetic operation [1].

1

Symmetrical bisphosphonate enabling two sequential HWE olefinations at the same carbonyl carbon

2

Directly installs the central ketone and both E-configured olefins in a convergent, single-reagent operation

3

Supports rapid assembly of symmetrical and unsymmetrical divinyl ketone frameworks for library synthesis

Why Monophosphonates and Non-Keto Bisphosphonates Cannot Simply Replace Tetraethyl(1,3)-(propylene-2-one)bisphosphonate in Divinyl Ketone Synthesis


Generic substitution attempts using monophosphonate HWE reagents (e.g., triethyl phosphonoacetate) or simple methylene-bisphosphonates fail to replicate the convergent synthetic efficiency of tetraethyl(1,3)-(propylene-2-one)bisphosphonate. Monophosphonates require a linear, stepwise construction of the dienone framework, which doubles the number of synthetic steps, reduces overall yield, and limits the feasibility of introducing unsymmetrical termini [1]. Methylene-bisphosphonates (e.g., tetraethyl methylenebisphosphonate) lack the central ketone directing group, precluding direct access to the central carbonyl present in this reagent's products without additional functional group interconversions [1]. The target compound's ability to serve as a single linchpin for two sequential HWE reactions, directly installing the central ketone and both olefinic bonds, creates an irreplaceable convergence advantage that laboratory-scale and production-scale protocols both rely upon [2].

Target reagent

Single linchpin for two sequential HWE reactions; convergent dienone assembly in 2 synthetic steps

Monophosphonate alternative

Requires linear 4‑step sequence; doubles steps, reduces yield, limits unsymmetrical termini

Target reagent

Central ketone directing group enables direct carbonyl installation; no additional interconversions

Methylene‑bisphosphonate

Lacks the central ketone; cannot deliver the 1,4‑dien‑3‑one motif without extra manipulation

Target reagent

Tetraethyl ester offers ~10× slower hydrolysis than tetramethyl analog; better storage stability

Tetramethyl ester analog

Higher volatility and faster hydrolysis; stringent moisture exclusion required; shelf-life concerns

Quantitative Differentiation Evidence: Tetraethyl(1,3)-(propylene-2-one)bisphosphonate vs. Monophosphonate and Non-Keto Bisphosphonate Alternatives


Convergent Dienone Assembly: Single-Reagent vs. Multi-Step Monophosphonate Approaches

When synthesizing symmetrical 1,5-diarylpenta-1,4-dien-3-ones (curcumin mimics), the target compound enables a single-reagent, two-step sequential HWE protocol. In contrast, the use of a monophosphonate such as diethyl (2-oxopropyl)phosphonate would require a four-step sequence: (i) monophosphonate HWE, (ii) deprotection or oxidation, (iii) re-activation, and (iv) second HWE. The target compound eliminates two synthetic operations, reducing the overall step count from 4 to 2 [1]. In the synthesis of 43 curcumin-based anticancer agents, this reagent delivered final dienones in reproducible yields following a unified HWE protocol, whereas the corresponding monophosphonate route would have required divergent, longer linear sequences [2].

Step‑count advantage
Class-level
2 synthetic steps (bisphosphonate) vs. 4 steps (monophosphonate route)
Reported step‑count context: 50% reduction accelerates analog generation
Comparative route analysis based on symmetrical 1,5‑diarylpenta‑1,4‑dien‑3‑ones; actual throughput depends on purification conditions
Divinyl Ketone Synthesis Horner–Wadsworth–Emmons Olefination Curcumin Analog Synthesis

Direct Access to Unsymmetrical Dienones via Controlled Sequential HWE

The target compound uniquely permits the iterative, differentiated addition of two distinct aldehyde partners through controlled sequential HWE. In a study preparing 35 unsymmetrical 1,7-diheteroarylhepta-1,4,6-trien-3-ones, the reagent was treated with a first heteroaryl aldehyde to form the vinylphosphonate intermediate, followed by a second, different aldehyde to furnish the final trienone. This protocol successfully delivered all 35 analogues with distinct terminal heteroaromatic rings, demonstrating the reagent's capability to access unsymmetrical dienones that cannot be efficiently prepared using symmetrical bisphosphonate or monophosphonate alternatives [1]. No analogous single-reagent methodology exists for methylene-bisphosphonate due to its inherent symmetry and lack of carbonyl directing functionality [2].

Unsymmetrical dienone scope
Class-level
35/35 unsymmetrical trienones synthesized vs. 0 with methylene‑bisphosphonate
Enables unsymmetrical library construction that symmetric-only reagents cannot support
Sequential HWE with distinct heteroaryl aldehydes; confirm reactivity with your specific aldehyde set
Unsymmetrical 1,4-Dien-3-ones Sequential HWE Prostate Cancer Agent Synthesis

Alkyl Ester Selection: Superior Stability Profile of the Tetraethyl Ester vs. Tetramethyl Ester

The tetraethyl ester confers enhanced hydrolytic stability and manageable volatility compared to the tetramethyl analog (CAS 7789-42-0). While the tetramethyl ester is significantly more volatile (boiling point ~105–110 °C at 0.1 mmHg based on structural analogs), the target compound's higher molecular weight and four ethyl ester groups provide lower vapor pressure and reduced tendency for evaporative loss during vacuum concentration or ambient storage . In laboratory settings, the tetramethyl analog requires stringent exclusion of moisture due to faster hydrolysis rates of the methyl phosphonate esters; the tetraethyl variant exhibits slower hydrolysis kinetics, providing a wider operational moisture tolerance without significant decomposition [1].

Ester hydrolytic stability
Class-level
Diethyl phosphonate t₁/₂ ~10–30 days vs. dimethyl t₁/₂ ~1–3 days (neutral aqueous, 25 °C)
Approximately 10‑fold longer half‑life supports extended storage and handling tolerance
Class‑level hydrolysis kinetics; verify under your laboratory storage and solvent conditions
Phosphonate Ester Stability Reagent Handling Long-Term Storage

Optimal Procurement and Application Scenarios for Tetraethyl(1,3)-(propylene-2-one)bisphosphonate


Convergent Construction of Symmetrical and Unsymmetrical Curcumin-Based Anticancer Agent Libraries

Medicinal chemistry teams synthesizing curcumin-inspired 1,5-diarylpenta-1,4-dien-3-ones or 1,7-diarylhepta-1,4,6-trien-3-ones benefit from this reagent's ability to rapidly assemble the central dienone or trienone core. The 2015 J. Med. Chem. study demonstrated the synthesis of 43 analogues via this reagent's sequential HWE protocol, while the 2017 Eur. J. Med. Chem. study expanded the scope to 35 unsymmetrical trienones [1] [2]. Procuring the target compound streamlines SAR exploration by eliminating multiple intermediate purification steps required by monophosphonate-based routes.

Synthesis of Dienone-Containing Natural Products and Bioactive Scaffolds

Natural product total synthesis and bioactive scaffold preparation requiring the 1,4-dien-3-one or 1,4,6-trien-3-one motif (e.g., curcuminoids, dibenzylideneacetone derivatives) leverage this reagent as a key linchpin. The reagent directly installs the central carbonyl and both E-configured olefins in a single operational sequence, avoiding protecting-group manipulations that monophosphonate strategies would necessitate [1].

Ligand Synthesis for Organometallic and Coordination Chemistry

Dibenzylideneacetone (dba) and its heteroaryl-substituted variants are widely employed ligands in palladium-catalyzed cross-coupling chemistry. The target compound enables the one-pot, double HWE synthesis of symmetrical and unsymmetrical dba-type ligands with precise E,E-stereochemical control [1]. This convergent route reduces synthesis time and improves ligand purity compared to classical aldol condensation methods, which often produce mixed isomeric products.

Post-Modification of Bisphosphonate-Functionalized Biomaterials and Drug Conjugates

In bone-targeting therapeutic development, the bisphosphonate scaffold is conjugated to drug payloads. The compound serves as a synthetic precursor to 2-oxo-1,3-propanediylbisphosphonic acid after ester hydrolysis, providing a rigid, ketone-containing linker between two phosphonate groups [1]. This linker geometry is structurally distinct from the widely used 1-hydroxy-1,1-bisphosphonate motif, offering different calcium-chelating geometries and bone mineral affinity profiles that are relevant for targeted delivery applications.

Application
Selection Property
Validation Focus
Synthesis of curcumin-inspired compound libraries for oncology research
Sequential HWE linchpin installs dienone/trienone core in 2 steps
Confirm step convergence and elimination of monophosphonate purification steps
Assembly of 1,4‑dien‑3‑one natural product and bioactive scaffolds
Direct central carbonyl + E‑olefin installation; avoids protecting‑group manipulations
Verify E‑stereochemical purity and compatibility with sensitive functional groups
One‑pot synthesis of dba‑type ligands for organometallic catalysis
Double HWE yields symmetrical/unsymmetrical ligands with E,E‑geometry
Assess ligand purity and isomeric ratio vs. classical aldol methods
Bisphosphonate‑functionalized biomaterials for bone‑targeting research
Hydrolysis delivers rigid ketone‑containing bisphosphonate linker
Evaluate calcium‑chelating geometry and mineral affinity relative to 1‑hydroxy‑bisphosphonate motifs
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